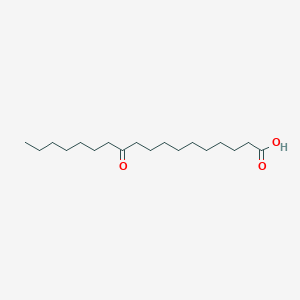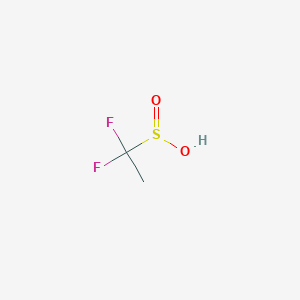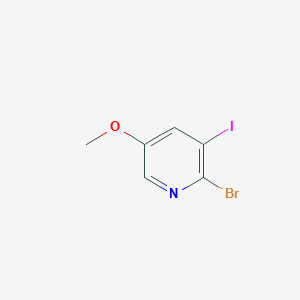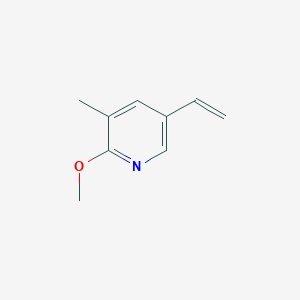
(3R,4S)-3-fluoro-4-methoxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-fluoro-4-methoxypyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. The presence of both fluorine and methoxy groups in the pyrrolidine ring can influence its chemical reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-fluoro-4-methoxypyrrolidine typically involves the stereoselective introduction of the fluorine and methoxy groups into the pyrrolidine ring. One common method involves the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. For example, starting from a suitable pyrrolidine precursor, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions. The methoxy group can be introduced via nucleophilic substitution reactions using methanol or methoxide ions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the use of advanced purification techniques like chromatography and crystallization to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-fluoro-4-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The fluorine and methoxy groups can be substituted by other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyrrolidine ring.
Scientific Research Applications
(3R,4S)-3-fluoro-4-methoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4S)-3-fluoro-4-methoxypyrrolidine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, while the methoxy group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-fluoro-4-hydroxyproline: Another fluorinated pyrrolidine derivative with similar stereochemistry.
(3R,4S)-4-methoxypyrrolidine: Lacks the fluorine atom but has the same methoxy group.
(3R,4S)-3-fluoropyrrolidine: Contains the fluorine atom but lacks the methoxy group.
Uniqueness
(3R,4S)-3-fluoro-4-methoxypyrrolidine is unique due to the combination of both fluorine and methoxy groups in the same molecule. This dual functionality can enhance its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
(3R,4S)-3-fluoro-4-methoxypyrrolidine |
InChI |
InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI Key |
DSXGOKWLUVYZCU-UHNVWZDZSA-N |
Isomeric SMILES |
CO[C@H]1CNC[C@H]1F |
Canonical SMILES |
COC1CNCC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12962912.png)


![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)



![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)


